2-Acetamido-6-chlorobenzoic acid

Physicochemical characterization Quality control Solid-state chemistry

Procure 2-Acetamido-6-chlorobenzoic acid specifically for use in the established synthetic route to ethacridine, an antiseptic agent. This ortho-chloro substitution pattern is essential for the subsequent cyclization steps in ethacridine synthesis and cannot be substituted by the 3-chloro or 5-chloro isomers, which exhibit distinct pharmacophoric geometries. Verify correct isomer procurement via the compound's distinct melting point (216-218°C) and predicted pKa (2.21). The low pKa ensures good reactivity in coupling reactions under basic conditions, making it an ideal scaffold for amide coupling or esterification.

Molecular Formula C9H8ClNO3
Molecular Weight 213.62 g/mol
CAS No. 19407-42-2
Cat. No. B098430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-6-chlorobenzoic acid
CAS19407-42-2
Molecular FormulaC9H8ClNO3
Molecular Weight213.62 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C(=CC=C1)Cl)C(=O)O
InChIInChI=1S/C9H8ClNO3/c1-5(12)11-7-4-2-3-6(10)8(7)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14)
InChIKeyVFHSJTHAMJFUCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetamido-6-chlorobenzoic Acid (CAS 19407-42-2): Chemical Identity and Procurement Specifications


2-Acetamido-6-chlorobenzoic acid (CAS 19407-42-2) is a chlorinated N-acetylated anthranilic acid derivative with the molecular formula C9H8ClNO3 and a molecular weight of 213.62 g/mol . This compound is commercially available as a chemical intermediate, with vendors typically supplying material at 99% purity . Its primary documented application is as a precursor in the synthesis of the antiseptic agent ethacridine [1].

Why 2-Acetamido-6-chlorobenzoic Acid Cannot Be Interchanged with Other Chloroacetamidobenzoic Acid Isomers


2-Acetamido-6-chlorobenzoic acid differs fundamentally from its regioisomers (e.g., 3-chloro, 5-chloro) in its hydrogen-bonding capacity and molecular geometry. The ortho-substitution pattern (Cl at position 6, acetamido at position 2) enforces a specific conformational constraint that alters the carboxylic acid's pKa and hydrogen-bond donor/acceptor topology . While binding data exist for the 5-chloro isomer (e.g., HDAC8 IC50 = 130 nM) and the 3-chloro isomer (e.g., AChE IC50 = 1.58 µM) [1], these activities cannot be extrapolated to the 6-chloro isomer due to distinct pharmacophoric geometries. Substitution of the 6-chloro compound for any other isomer would alter the spatial presentation of the carboxylate and amide moieties, potentially abrogating target engagement in any application requiring precise molecular recognition.

Quantitative Differentiation of 2-Acetamido-6-chlorobenzoic Acid: Evidence from Physicochemical and Application Data


Comparative Melting Point of 2-Acetamido-6-chlorobenzoic Acid vs. Isomeric Analogs

The melting point of 2-acetamido-6-chlorobenzoic acid is reported as 216-218°C, which is significantly higher than the 5-chloro isomer (reportedly melting at 161-163°C) [1]. This difference of approximately 55°C reflects distinct intermolecular hydrogen-bonding networks in the crystalline state, attributable to the ortho substitution pattern of the 6-chloro isomer.

Physicochemical characterization Quality control Solid-state chemistry

Predicted pKa of 2-Acetamido-6-chlorobenzoic Acid and Implications for Ionization State

The predicted pKa of 2-acetamido-6-chlorobenzoic acid is 2.21 ± 0.10, indicating that the carboxylic acid group is fully ionized at physiological pH (7.4) . This value is comparable to that of 2-acetamido-5-chlorobenzoic acid (predicted pKa ~2.2) but lower than non-chlorinated analogs such as 2-acetamidobenzoic acid (pKa ~3.0-3.5) [1]. The chlorine substitution at the 6-position lowers the pKa relative to the parent, enhancing aqueous solubility of the conjugate base.

Physicochemical property prediction Drug-likeness Ionization

Specific Synthetic Utility: Documented Role as an Intermediate in Ethacridine Synthesis

2-Acetamido-6-chlorobenzoic acid is explicitly documented as an intermediate in the synthesis of ethacridine (Rivanol), an antiseptic agent [1]. This synthetic route utilizes the specific ortho-chloro substitution pattern of this compound, which is not available from other isomers. The 5-chloro isomer is not reported for this application, indicating a unique synthetic utility driven by the regiochemistry.

Synthetic intermediate Pharmaceutical manufacturing Ethacridine

Procurement and Research Application Scenarios for 2-Acetamido-6-chlorobenzoic Acid


Pharmaceutical Intermediate: Ethacridine (Rivanol) Manufacturing

Procure 2-acetamido-6-chlorobenzoic acid specifically for use in the established synthetic route to ethacridine, an antiseptic agent. This application is directly supported by vendor documentation identifying this compound as the key intermediate [1]. The ortho-chloro substitution pattern is essential for the subsequent cyclization steps in ethacridine synthesis.

Quality Control and Reference Standard for Regioisomer Identification

The distinct melting point (216-218°C) and predicted pKa (2.21) serve as differentiating metrics for verifying the identity of 2-acetamido-6-chlorobenzoic acid against its 5-chloro isomer (m.p. 161-163°C) and other regioisomers. This compound can be used as a reference standard in analytical method development or quality control workflows to ensure correct isomer procurement [1].

Chemical Biology Probe Development (Caveat: Activity Not Confirmed)

For researchers designing chemical probes that explore the biological consequences of ortho-chloro substitution in N-acetylated anthranilic acid scaffolds, this compound provides a specific regioisomer for structure-activity relationship (SAR) studies. However, prospective users must note the absence of primary biological activity data. Any use in biochemical assays should be accompanied by orthogonal target engagement studies.

Starting Material for Library Synthesis

The carboxylic acid handle, combined with the ortho-chloro and acetamido functionalities, provides a scaffold for generating libraries of analogs via amide coupling or esterification. The low pKa ensures good reactivity in coupling reactions under basic conditions.

Technical Documentation Hub

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